BAY36-7620 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) subtype. [, ] It exhibits inverse agonist activity, meaning it can suppress the basal activity of constitutively active mGluR1a receptors. [, ] BAY36-7620 is widely employed in scientific research as a pharmacological tool to investigate the physiological and pathological roles of mGluR1 in various biological systems, including the central nervous system and cancer cells. [, , ]
BAY 36-7620 falls under the category of pharmacological agents specifically targeting metabotropic glutamate receptors. It is classified as a non-competitive antagonist and an inverse agonist for mGluR1, which means it inhibits receptor activity even in the absence of an agonist . The compound has been studied primarily in the context of neuroscience, where it influences synaptic plasticity and cognitive functions.
The synthesis of BAY 36-7620 involves several key steps that utilize organic chemistry techniques. Although specific synthetic pathways are not detailed in the available literature, it typically includes:
Technical parameters like reaction temperatures, solvents, and catalysts are critical but not explicitly provided in the literature reviewed.
The molecular structure of BAY 36-7620 can be described as follows:
The structural formula can be represented as:
This structure is significant because it allows BAY 36-7620 to interact selectively with mGluR1, influencing its binding affinity and biological activity .
BAY 36-7620 participates in several chemical reactions primarily associated with its antagonistic action on mGluR1. Key reactions include:
The mechanism of action for BAY 36-7620 involves its interaction with mGluR1:
BAY 36-7620 exhibits several notable physical and chemical properties:
Key data points include:
These properties are essential for understanding its behavior in biological systems and potential applications.
BAY 36-7620 has several scientific applications primarily within neuroscience research:
BAY 36-7620 achieves high selectivity for the mGlu1 receptor subtype through specific interactions with structural elements unique to Group I mGlu receptors. Unlike orthosteric ligands that target the evolutionarily conserved glutamate-binding Venus Flytrap Domain (VFD), BAY 36-7620 binds within the transmembrane (TM) helices 4–7 of mGlu1—a region exhibiting greater sequence divergence among mGlu subtypes [2] [4]. Chimeric receptor studies demonstrate that replacing TM4–7 of mGlu1 with corresponding regions from mGlu2 or mGlu5 abolishes BAY 36-7620 binding, confirming these helices as critical determinants of selectivity [2] [9]. This topographical separation from the orthosteric site enables discrimination between mGlu1 (IC₅₀ = 0.16 µM) and closely related mGlu5 receptors (IC₅₀ > 10 µM) [1] [5].
Table 1: Structural Determinants of BAY 36-7620 Selectivity
Receptor Domain | Role in Selectivity | Experimental Evidence |
---|---|---|
Transmembrane Helices 4–7 | Primary binding site | Chimeric receptors lose BAY 36-7620 sensitivity when these helices are swapped [2] |
Extracellular Venus Flytrap (VFD) | No direct binding | BAY 36-7620 does not displace [³H]quisqualate binding [2] |
Cysteine-Rich Domain (CRD) | Conformational relay | Disulfide bridges (e.g., Cys140-Cys242) enable signal transmission but not direct binding [4] |
BAY 36-7620 acts as a non-competitive antagonist and inverse agonist at mGlu1 receptors, distinguishing it from orthosteric inhibitors. Functional assays reveal it reduces maximal glutamate responses without shifting EC₅₀ values—indicating non-competitive inhibition with an IC₅₀ of 0.16 µM [1] [5]. Crucially, it suppresses >60% of basal receptor activity (IC₅₀ = 0.38 µM) in mGlu1a-expressing systems, confirming inverse agonist properties [2] [7]. This dual functionality arises from stabilization of an inactive receptor conformation within the TM domain, thereby inhibiting both ligand-dependent and constitutive Gq/11 signaling [4] [8].
Table 2: Pharmacological Profile of BAY 36-7620
Activity Type | Mechanism | Functional Consequence |
---|---|---|
Non-competitive antagonism | Binds TM domain, reducing maximal glutamate efficacy | Suppresses agonist-induced IP₃ accumulation [1] |
Inverse agonism | Stabilizes inactive TM conformation | Inhibits basal (agonist-independent) receptor activity [7] |
Subtype selectivity | Preferential affinity for mGlu1 TM helices | >60-fold selectivity over mGlu5 [1] [5] |
As a negative allosteric modulator (NAM), BAY 36-7620 binds a 7-transmembrane (7TM) pocket distinct from Group I/II/III orthosteric sites. This domain, situated within the heptahelical bundle, regulates receptor activation through two mechanisms:
Mutagenesis identifies residues Leu₇₅₇ and Val₇₈₁ in TM6 as critical for BAY 36-7620 binding—sites distinct from those required for CPCCOEt (mGlu1 NAM) or MPEP (mGlu5 NAM) interaction [4] [8].
Table 3: Key Allosteric Sites in mGlu1 Receptors
Allosteric Modulator | Binding Region | Key Residues |
---|---|---|
BAY 36-7620 | TM helices 4–7 | Leu757, Val781 (TM6) [8] |
CPCCOEt | TM2/TM3 interface | Thr815, Ala818 [3] |
MPEP (mGlu5) | TM3/TM7 | Pro₆₅₄/Ser₆₅₈ [3] |
mGlu1 receptors exhibit intrinsic agonist-independent activity due to spontaneous oscillation between inactive (R) and active (R*) states [4]. BAY 36-7620 preferentially stabilizes the R state, suppressing constitutive Gq-mediated signaling. In recombinant systems, it inhibits basal inositol phosphate accumulation by 60% (IC₅₀ = 0.38 µM) [7]. This inverse agonism has functional implications:
Table 4: Functional Effects of Constitutive Activity Suppression
Experimental Model | Suppressed Pathway | Observed Outcome |
---|---|---|
HEK293-mGlu1a cells | Basal IP₁ accumulation | 60% inhibition [7] |
Acute subdural hematoma (rat) | Excitotoxic signaling | 40–50% neuroprotection [7] |
A549 lung cancer xenografts | Akt phosphorylation | Reduced tumor growth [9] |
Hippocampal slices | Weak theta-burst LTP | Impaired synaptic potentiation [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7